Product packaging for 4,4'-Dinitrodiphenylmethane(Cat. No.:CAS No. 1817-74-9)

4,4'-Dinitrodiphenylmethane

Cat. No.: B168056
CAS No.: 1817-74-9
M. Wt: 258.23 g/mol
InChI Key: GLBZQZXDUTUCGK-UHFFFAOYSA-N
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Description

Contextualization of Nitro-Substituted Diphenylmethanes in Organic Synthesis and Materials Science

Nitro-substituted diphenylmethanes are a class of organic compounds characterized by a diphenylmethane (B89790) core with one or more nitro groups (–NO₂) attached to the benzene (B151609) rings. The presence of the electron-withdrawing nitro groups significantly influences the reactivity of the aromatic rings and the methylene (B1212753) bridge, making these compounds versatile precursors in organic synthesis. acs.org This substitution activates the molecule for various chemical transformations, rendering it a valuable building block for more complex structures. researchgate.net

In the field of materials science, these compounds are instrumental. The dinitro derivatives, for instance, are key intermediates in the synthesis of diamines, which are subsequently used to produce high-performance polymers such as polyimides and polyurethanes. google.comnasa.gov The specific positioning of the nitro groups on the diphenylmethane skeleton allows for the synthesis of various isomers, each with unique properties and applications, leading to materials with tailored thermal and mechanical characteristics. nasa.govbibliotekanauki.pl Furthermore, the reactivity of the nitro group itself is central to the creation of energetic materials and other specialized chemical products. bibliotekanauki.pl

Significance of 4,4'-Dinitrodiphenylmethane as a Key Intermediate and Research Subject

Among the various isomers, this compound holds particular importance as a chemical intermediate. Its molecular structure consists of two p-nitrophenyl groups linked by a methylene bridge. molbase.com

Table 1: Physicochemical Properties of this compound

Property Value References
CAS Number 1817-74-9 chemicalbook.comfishersci.ca
Molecular Formula C₁₃H₁₀N₂O₄ molbase.comchemicalbook.comfishersci.ca
Molecular Weight 258.23 g/mol molbase.comchemicalbook.comfishersci.ca
Melting Point 185-189.6 °C chemicalbook.comchemblink.com
Appearance Crystalline solid chemicalbook.com

| Synonyms | Bis(4-nitrophenyl)methane, 1,1'-methylenebis[4-nitrobenzene] | molbase.com |

The primary application of this compound is its role as a direct precursor to 4,4'-diaminodiphenylmethane (MDA). This transformation is typically achieved through catalytic reduction, where the two nitro groups are converted into amino groups (–NH₂). Common methods for this reduction include catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum. google.comgoogle.com The reaction is often carried out in an alcohol-based solvent under controlled temperature and pressure. google.com The resulting diamine, MDA, is a critical monomer in the industrial production of 4,4'-methylenediphenyl diisocyanate (MDI), a fundamental component for manufacturing polyurethane foams, elastomers, and coatings. google.com

Beyond its industrial utility, this compound and its isomers are subjects of significant academic research. Studies have focused on developing efficient and environmentally friendly synthesis and reduction methods. google.com For example, older methods using reducing agents like iron or tin often presented challenges in product separation. google.com Modern catalytic processes offer higher yields and cleaner products. google.comgoogle.com Researchers also utilize gas chromatography (GC) combined with Fourier-transform infrared spectroscopy (FT-IR) and mass spectrometry (MS) to separate and identify the various mononitro and dinitro isomers of diphenylmethane, which is crucial for quality control and mechanistic studies of nitration reactions. acs.org

Overview of Advanced Academic Research Trajectories for Dinitrodiphenylmethanes

Current research on dinitrodiphenylmethanes is exploring novel applications and deeper mechanistic understandings. One significant area of investigation is the photochemistry of these compounds. ias.ac.in Studies on the irradiation of 2,2'-dinitrodiphenylmethane isomers have revealed complex reaction pathways. researchgate.net Depending on the reaction conditions (neutral, acidic, or alkaline media), photolysis can lead to the formation of a variety of heterocyclic compounds, including dibenzo[c,f] google.comdiazepin-11-one 5-oxides, 5-methyl-3-(5'-methyl-2'-nitrophenyl)-2,1-benzisoxazoles, and acridinones. researchgate.net These photochemical transformations offer routes to complex molecular architectures that are otherwise difficult to synthesize.

Another active research front involves the design and synthesis of new energetic materials derived from polynitro compounds, including derivatives of dinitrodiphenylmethane. bibliotekanauki.pl Scientists are also exploring the synthesis of novel dinitrodiphenylmethane derivatives for applications in materials science, such as the creation of new polyurethanes with specific properties. asianpubs.org Furthermore, research has been conducted on the synthesis and characterization of derivatives of 2,2'-dinitrodiphenylmethane to study their potential antimicrobial activities. nmcc.ac.in These advanced studies highlight the continuing importance of the dinitrodiphenylmethane framework in developing new functional molecules and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O4 B168056 4,4'-Dinitrodiphenylmethane CAS No. 1817-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-[(4-nitrophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GLBZQZXDUTUCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061992
Record name Benzene, 1,1'-methylenebis[4-nitro-
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Molecular Weight

258.23 g/mol
Source PubChem
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CAS No.

1817-74-9
Record name 1,1′-Methylenebis[4-nitrobenzene]
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Record name Benzene, 1,1'-methylenebis(4-nitro-
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Record name Benzene, 1,1'-methylenebis[4-nitro-
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Record name Bis(4-nitrophenyl)methane
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Synthetic Methodologies and Route Optimization for 4,4 Dinitrodiphenylmethane

Strategies for Regioselective Dinitration of Diphenylmethane (B89790) and its Mononitrated Precursors

The direct nitration of diphenylmethane presents a challenge in achieving regioselectivity, as the reaction can yield a mixture of isomers. Strategies have been developed to control the substitution pattern by carefully selecting nitrating agents, reaction conditions, and starting materials.

The direct dinitration of diphenylmethane typically results in a mixture of 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane. acs.orgacs.org The distribution of these isomers is highly dependent on the reaction conditions. A notable method involves the use of nitric acid in a dichloromethane (B109758) (DCM) solvent, which provides a milder alternative to traditional mixed-acid (sulfuric and nitric acid) nitrations. acs.orgresearchgate.net This system minimizes side reactions and allows for quantitative conversion. acs.org

By adjusting the experimental conditions, such as temperature and reactant ratios, the isomeric ratio of the dinitro products can be influenced. acs.org For instance, the use of a nitric acid/DCM system has been shown to produce a mixture of the dinitrodiphenylmethane isomers, from which the desired 4,4'-isomer can be separated through methods like fractional crystallization. acs.org While this approach provides a viable route, it necessitates effective purification steps to isolate the pure this compound. acs.org The use of certain zeolite catalysts in conjunction with nitrating agents like nitric acid and an acid anhydride (B1165640) has also been explored to improve regioselectivity in the dinitration of other simple aromatics, suggesting potential applicability for diphenylmethane. researchgate.netresearch-solution.com

Table 1: Isomer Distribution in Dinitration of Diphenylmethane Data derived from studies on the nitration of aromatic compounds; specific ratios for diphenylmethane under these exact conditions may vary.

Nitrating SystemSolventKey ObservationPredominant Isomers
HNO₃ / H₂SO₄None (Acid as solvent)Classical, strong conditions; risk of over-nitration and oxidation.Mixture (2,4'-, 4,4'-)
HNO₃Dichloromethane (DCM)Milder conditions, quantitative conversion, negligible side reactions. acs.orgMixture (2,2'-, 2,4'-, 4,4'-) acs.org
HNO₃ / Acetic AnhydrideAcetic AnhydrideReported to limit polynitration in some academic studies. acs.orgMixture
Zeolite Hβ / HNO₃ / Propanoic AnhydrideNoneHigh regioselectivity for 2,4-dinitration in toluene. researchgate.net(By analogy) Potentially selective

A more controlled approach to obtaining this compound is the stepwise nitration of a mononitrated precursor. Research has demonstrated that the nitration of mononitrodiphenylmethanes (e.g., 2-nitrodiphenylmethane and 4-nitrodiphenylmethane) using a nitric acid/dichloromethane system leads to quantitative mononitration on the unsubstituted ring. acs.orgresearchgate.net

When 4-nitrodiphenylmethane (B156897) is subjected to these nitration conditions, the nitro group on the first ring acts as a deactivating group, directing the electrophilic substitution to the second, unsubstituted phenyl ring. The major product of this reaction is this compound. acs.org This stepwise method offers better regiochemical control compared to the direct dinitration of diphenylmethane. The resulting 4,4'-isomer is a solid that can be readily separated and purified by crystallization from solvents like ethyl acetate. acs.org

Controlled Nitration of Diphenylmethane to Achieve Specific Isomer Ratios

Targeted Synthesis of this compound and its Functionalized Derivatives

Alternative synthetic routes move beyond direct nitration to construct the dinitrodiphenylmethane core from functionalized precursors or to derivatize the core molecule. These methods offer high specificity and versatility.

The Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds, presents a strategic alternative for synthesizing the this compound skeleton. scielo.org.mxjeolusa.com This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide. nih.gov To synthesize this compound, this could theoretically involve the reaction between 4-nitrobenzyl halide and 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous for its mild reaction conditions and tolerance of various functional groups, including the nitro groups. While specific literature detailing this exact transformation is sparse, the principles of Suzuki coupling are widely applied in the synthesis of complex biaryl compounds, including those with nitro functionalities. nih.govrsc.org

Table 2: Generalized Suzuki Coupling Reaction for C-C Bond Formation

ComponentExample ReagentRole in Reaction
Aryl Halide4-Nitrobenzyl bromideElectrophile
Arylboronic Acid4-Nitrophenylboronic acidNucleophile Source
CatalystPd(PPh₃)₄ or Pd(OAc)₂Facilitates the cross-coupling cycle
BaseK₂CO₃ or Na₂CO₃Activates the boronic acid
SolventDMF, Toluene, or aqueous mixturesReaction medium

The Sandmeyer reaction is a versatile and fundamental tool for the chemical transformation of primary aromatic amines into a wide array of functional groups. wikipedia.orgbyjus.com This reaction proceeds via an aryl diazonium salt intermediate, which is then displaced by a nucleophile, often with catalysis by copper(I) salts. wikipedia.orgvedantu.com

In the context of dinitrodiphenylmethane chemistry, the Sandmeyer reaction can be applied to diaminodinitrodiphenylmethane precursors to introduce further functionality. For example, starting with a compound like 3,3'-diamino-4,4'-dinitrodiphenylmethane, the two amino groups can be converted to diazonium salts. These intermediates can then be treated with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) to replace the diazonium groups with chloro, bromo, or cyano substituents, respectively. wikipedia.orgnumberanalytics.com This allows for the synthesis of a diverse library of functionalized dinitrodiphenylmethane derivatives, expanding their utility as building blocks in materials science and medicinal chemistry. The reaction is known for its broad scope and reliability in introducing halogens and pseudohalogens onto an aromatic ring. wikipedia.org

Diazotization and subsequent azo coupling reactions provide a powerful method for creating extended, conjugated molecular systems containing the dinitrodiphenylmethane core. mdpi.com This process begins with the diazotization of an aromatic amine, such as a monoamino-dinitrodiphenylmethane derivative, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. vedantu.com The resulting diazonium salt is a reactive electrophile.

This electrophilic diazonium salt can then be reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, in an azo coupling reaction. nih.gov This forms an azo bridge (-N=N-), linking the dinitrodiphenylmethane moiety to another aromatic system. For instance, research has described the synthesis of diols like bis(4-hydroxyphenylazo)-2,2'-dinitrodiphenylmethane, which are then used to create photosensitive polyurethanes. researchgate.net This strategy allows for the construction of complex, functional architectures with potential applications as dyes, pigments, and advanced materials. nih.govrsc.org

Sandmeyer's Reaction in the Derivatization of Diaminodinitrodiphenylmethanes

Exploration of Sustainable and Green Chemistry Approaches in Dinitrodiphenylmethane Synthesis

The traditional synthesis of this compound typically involves the nitration of diphenylmethane using a mixture of concentrated nitric acid and sulfuric acid. This conventional method, while effective, raises significant environmental concerns due to the use of corrosive acids and the generation of substantial acidic waste. In response, research has increasingly focused on developing more sustainable and "green" synthetic routes that minimize waste, avoid harsh reagents, and enhance safety and efficiency. These modern approaches align with the principles of green chemistry by exploring alternative nitrating agents, reusable catalysts, and more benign reaction media.

Alternative Nitrating Systems and Solvents

A significant advancement in green chemistry is the replacement of the hazardous mixed-acid system. Research has demonstrated that the nitration of diphenylmethane can be effectively carried out using nitric acid in alternative solvents like dichloromethane. This method can produce a mixture of 2,2'-, 2,4'-, and this compound with quantitative conversions and negligible side reactions. researchgate.net The process is noted for being smoother and safer than traditional nitrations, avoiding the need for stringent controls against dangerous thermal runaways. researchgate.net

Another eco-friendly nitrating agent is dinitrogen pentoxide (N₂O₅). nih.gov N₂O₅ is advantageous as it can be used in nearly stoichiometric amounts, which drastically reduces the acidic waste typically generated in mixed-acid nitrations. nih.gov When used in conjunction with greener solvents, such as liquefied 1,1,1,2-tetrafluoroethane, it offers a method characterized by high yields, mild reaction conditions, and minimal, easily utilizable waste. nih.gov This approach represents a safer and more economical pathway for producing nitroaromatics. nih.gov

Heterogeneous Solid Acid Catalysis

A cornerstone of green chemistry is the use of heterogeneous catalysts, which can be easily recovered and reused, thus reducing waste and improving process economics. In the context of nitration, solid acid catalysts have emerged as a promising alternative to liquid sulfuric acid. mrs-k.or.krncl.res.in These catalysts provide the necessary acidity to facilitate the reaction without the associated corrosion and disposal issues of sulfuric acid. ncl.res.in

Several types of solid acid catalysts have been investigated for aromatic nitration, including:

Nafion/Silica (B1680970) Composites : Novel catalysts, such as those with a monolithic microfiber structure composed of Nafion/SiO₂, have shown exceptional activity. pku.edu.cn In continuous-flow microreactors, these catalysts have achieved high conversion rates and excellent selectivity for the nitration of benzene (B151609). pku.edu.cn The activity per acid site can be hundreds of times greater than that of liquid sulfuric acid, highlighting their efficiency. pku.edu.cn

Sulfated Metal Oxides : Solid superacid catalysts, for instance, those based on sulfated zirconia (SO₄²⁻/ZrO₂), have been prepared and tested for their regioselectivity in aromatic nitration. researchgate.net

Nanosulfated Silica : Using nanosulfated silica as a heterogeneous catalyst in a batch reactor can make the nitration process more environmentally friendly and reduce energy consumption compared to conventional methods that require energy-intensive regeneration of sulfuric acid. mrs-k.or.kr

The table below summarizes the advantages of using solid acid catalysts in nitration reactions.

Catalyst TypeKey AdvantagesRelevant Findings
Nafion/SiO₂ High catalytic activity, High selectivity, Suitable for continuous-flow processes. pku.edu.cnAchieved 44.7% benzene conversion with 99.9% nitrobenzene (B124822) selectivity at 75°C. pku.edu.cn Activity per acid site is ~600 times that of H₂SO₄. pku.edu.cn
Nanosulfated Silica Reusable, Reduces energy consumption, Environmentally friendly alternative to H₂SO₄. mrs-k.or.krEnables nitration process using a batch reactor, avoiding the need for energy-intensive acid regeneration. mrs-k.or.kr
Natural Bentonite (B74815) Clay Mild reaction conditions, Reusable, High yield for selective mono-nitration. mdma.chFunctions as an efficient and regioselective catalyst/reagent system with dilute HNO₃, minimizing environmental impact. mdma.ch

Clay-Based Catalysis

Natural clays, such as bentonite, have been explored as catalysts for aromatic nitration. A system using bentonite clay with dilute nitric acid has been shown to be a mild, efficient, and reusable option for selective mono-nitration of aromatic compounds. mdma.ch This method avoids the highly acidic conditions of traditional nitration, which in turn mitigates issues like plant corrosion and occupational hazards. mdma.ch The dual functionality of the clay/dilute HNO₃ system allows for the regioselective synthesis of various important industrial compounds under relatively mild conditions. mdma.ch

These sustainable and green chemistry approaches offer significant environmental and economic benefits over traditional methods for synthesizing this compound and other nitroaromatic compounds. By focusing on catalyst reusability, waste reduction, and the use of less hazardous materials, these innovative routes pave the way for cleaner and more efficient chemical manufacturing.

Chemical Transformations and Reaction Mechanisms of 4,4 Dinitrodiphenylmethane

Reduction Chemistry of Aromatic Nitro Groups

The reduction of the aromatic nitro groups in 4,4'-dinitrodiphenylmethane is a fundamental transformation, leading to the industrially significant 4,4'-diaminodiphenylmethane (MDA), a key precursor in the synthesis of polyurethanes.

The catalytic hydrogenation of this compound to 4,4'-diaminodiphenylmethane is a widely employed industrial process. This reaction involves the use of various catalysts and reaction conditions to achieve high yields and selectivity.

One common method involves the use of a Raney nickel catalyst with hydrazine (B178648) hydrate (B1144303) in methanol (B129727). In a typical procedure, this compound is dissolved in methanol and treated with hydrazine and Raney nickel at elevated temperatures, such as 50°C. The progress of the reaction is indicated by the evolution of hydrogen gas as the nitro groups are reduced. This method is known for its high selectivity with minimal over-reduction or side products, and it proceeds under mild conditions that prevent thermal degradation. Yields as high as 93% have been reported for this process.

Palladium on carbon (Pd/C) is another effective catalyst for this hydrogenation. While Raney nickel is often preferred due to its lower cost and higher activity, Pd/C is also utilized. The choice of solvent can influence the reaction, with methanol being a common choice due to its polarity and ability to stabilize reaction intermediates.

A bimetallic Pd0.5Ru0.5-PVP catalyst has also been shown to be effective in the one-pot synthesis of 4,4'-diaminodicyclohexylmethane (H12MDA) from this compound, where the initial step is the hydrogenation of the dinitro compound to the corresponding diamine. rsc.org

CatalystReducing AgentSolventTemperature (°C)Yield (%)
Raney NiHydrazine HydrateMethanol5093
Pd/CHydrazine HydrateMethanol6087
Pd0.5Ru0.5-PVPH₂---

The selective reduction of one of the two nitro groups in this compound to yield 4-amino-4'-nitrodiphenylmethane (AN) has been reported. oup.com This partial reduction can be achieved under controlled conditions, demonstrating the possibility of stepwise reduction of the nitro functionalities. oup.com The resulting aminonitro compound is of interest for studying intramolecular charge-transfer interactions. oup.com

The Zinin reduction, which utilizes negative divalent sulfur reagents like sulfides, sulfhydrates, or polysulfides, is a classic method for reducing nitroarenes and can offer selectivity in polynitro compounds. sciencemadness.org While specific application to this compound for selective reduction is not extensively detailed in the provided context, the principles of the Zinin reduction suggest its potential applicability for achieving selective mono-reduction by carefully controlling reaction conditions. sciencemadness.org

Further research into selective reduction pathways could involve exploring different catalytic systems and reaction parameters to favor the formation of the mono-amino product over the diamino derivative.

Catalytic Hydrogenation to Diamino-Derivatives

Oxidation Reactions and Product Characterization

The methylene (B1212753) bridge of this compound can be oxidized to a carbonyl group to form 4,4'-dinitrobenzophenone. This transformation can be accomplished using strong oxidizing agents. One documented method involves the use of chromic acid in glacial acetic acid. dss.go.th This reaction is a key step in a multi-step synthesis of 3,3',4,4'-tetraaminobenzophenone, where 4,4'-diacetamino-3,3'-dinitrodiphenylmethane is first oxidized to 4,4'-diacetamino-3,3'-dinitrobenzophenone. dss.go.th

Similarly, the oxidation of the isomeric 2,4'-dinitrodiphenylmethane (B156529) to 2,4'-dinitrobenzophenone has been achieved using chromium trioxide (CrO₃) in acetic acid. nasa.gov This suggests that chromic acid-based oxidation is a viable method for converting the diphenylmethane (B89790) core to a benzophenone (B1666685) structure while preserving the nitro groups.

The resulting 4,4'-dinitrobenzophenone is a valuable intermediate. For instance, it can be subsequently reduced to form other useful compounds.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

A significant transformation of this compound involves a one-pot oxidation and fluorodenitration to produce 4,4'-difluorobenzophenone (B49673). capes.gov.bracs.org This process is of industrial interest as 4,4'-difluorobenzophenone is a key monomer for the synthesis of high-performance polymers like polyetheretherketone (PEEK). wikipedia.org

The reaction involves the simultaneous oxidation of the methylene bridge and the nucleophilic aromatic substitution of the nitro groups with fluoride (B91410) ions. google.comgoogle.com Tetramethylammonium (B1211777) fluoride (TMAF) has been described as a suitable fluorinating agent for this transformation, acting as a phase-transfer catalyst (PTC). google.comgoogle.com The reaction can be carried out using air as the oxidant in a solvent like dimethylacetamide. google.comgoogle.com While a yield of around 70% has been reported, the industrial viability of this specific process has been questioned due to the scale at which it was demonstrated. google.com

The mechanism of nucleophilic aromatic substitution (SNAᵣ) for fluorination is well-established and relies on the activation of the aromatic ring by the electron-withdrawing nitro groups. acs.org The use of anhydrous fluoride sources, such as anhydrous tetramethylammonium fluoride, is crucial for achieving high reactivity at room temperature for other SNAr fluorinations. acs.org

Starting MaterialReagentsProductReported Yield
This compoundAir, Tetramethylammonium fluoride4,4'-Difluorobenzophenone~70%

Another approach to synthesizing 4,4'-difluorobenzophenone starts from fluorobenzene (B45895) and formaldehyde (B43269) to first create difluorodiphenylmethane, which is then oxidized. google.comgoogle.com This highlights the importance of the benzophenone structure and the various synthetic routes available, some of which bypass the dinitrodiphenylmethane intermediate. google.comgoogle.com

Formation of Halogenated Analogues, e.g., 4,4'-Difluorobenzophenone

Photochemical Behavior and Photo-Induced Transformations

The photochemical properties of nitro-substituted diphenylmethanes are a subject of significant interest, leading to various transformations upon irradiation.

The photo-rearrangement of nitro-substituted diphenylmethanes is particularly characteristic of isomers where the nitro group is in the ortho position to the methylene bridge, such as in 2,2'-dinitrodiphenylmethane. researchgate.netresearchgate.net Although not the 4,4'- isomer, understanding this mechanism provides insight into the general photochemical reactivity of this class of compounds. The process is initiated by the photoexcitation of the ortho-nitro group. This excited nitro group can then abstract a hydrogen atom from the adjacent methylene bridge, a key step known as intramolecular hydrogen abstraction. researchgate.net

This abstraction results in the formation of a biradical intermediate. This intermediate can then undergo a series of cyclization and rearrangement steps. Depending on the reaction conditions (e.g., solvent, presence of acid), various products can be formed. researchgate.net Common products include dibenzo[c,f] Current time information in Powiat rzeszowski, PL.acs.orgdiazepin-11-one 5-oxide and 3-(2'-nitrophenyl)-2,1-benzisoxazole. researchgate.net For example, the photolysis of 2,2'-dinitrodiphenylmethane in isopropyl alcohol primarily yields the dibenzo[c,f][l,2]diazepin-11-one 5-oxide. researchgate.net In contrast, irradiation in acidic ethanol (B145695) favors the formation of the corresponding benzisoxazole derivative. researchgate.net These transformations showcase the intricate intramolecular pathways available to nitro-diphenylmethanes upon photoexcitation.

Photo-switching molecules can reversibly change their chemical or physical properties, such as their absorption spectra, upon irradiation with light of specific wavelengths. This phenomenon is central to the development of molecular switches and optical data storage materials. researchgate.net While this compound itself is not typically cited as a photo-switch, its core structure can be incorporated into larger molecular systems that do exhibit these properties.

Diarylethene derivatives are a prominent class of photochromic compounds known for their thermal stability and high fatigue resistance. researchgate.net These molecules can be switched between an open-ring and a closed-ring isomer by irradiating with UV and visible light, respectively. Similarly, azobenzene (B91143) derivatives, which undergo reversible trans-cis isomerization upon photo-irradiation, are another key class of photo-switches. royalsocietypublishing.org Research has demonstrated that diphenylmethane units can be used as building blocks in such systems. For example, photo-switchable dyads have been created by attaching azobenzene derivatives, such as bis(4-hydroxybenzene-1-azo)4,4'-(1,1 diphenylmethane), to cadmium sulfide (B99878) quantum dots, where the photo-induced isomerization of the azobenzene moiety modulates the fluorescence of the quantum dots. royalsocietypublishing.org

Interactive Data Table: Examples of Photo-responsive Systems Incorporating Diphenylmethane-like Structures
Parent Photo-switch Linker/Core Structure Observed Phenomenon Application Potential Reference
Azobenzene Diphenylmethane Reversible trans-cis isomerization Fluorescence modulation, Molecular switches royalsocietypublishing.org
Diarylethene Diphenylmethane (as part of a larger conjugated system) Reversible open-ring/closed-ring isomerization Optical data storage, Biomarkers researchgate.net

The direct photolysis of nitroaromatic compounds like this compound in aqueous environments is generally a very slow and inefficient process. acs.orgnih.govcsbsju.edu However, their degradation can be significantly accelerated through advanced oxidation processes (AOPs), such as the UV/H₂O₂ technique. acs.orgnih.gov This method involves the photolysis of hydrogen peroxide (H₂O₂) with UV-C light to generate highly reactive hydroxyl radicals (•OH). acs.orgcsbsju.edu

These hydroxyl radicals are powerful, non-selective oxidizing agents that readily attack the aromatic ring. The degradation pathway typically involves an initial attack by the hydroxyl radical, leading to the formation of hydroxylated intermediates. Subsequent reactions lead to the opening and cleavage of the aromatic ring at an early stage of the process. acs.orgnih.gov Ultimately, this oxidative degradation results in the mineralization of the compound, with the organic nitrogen being almost completely converted to inorganic ions, primarily nitrate (B79036) (NO₃⁻). acs.orgnih.gov

The kinetics of this degradation process are influenced by several factors, including the initial concentrations of the substrate and the oxidant (H₂O₂). acs.orgcsbsju.edu Studies on various nitroaromatic compounds show that there is an optimal concentration of H₂O₂ that leads to the fastest degradation rate. acs.orgnih.gov The reaction kinetics often follow a pseudo-first-order model with respect to the concentration of the nitroaromatic compound. researchgate.net

Photo-switching Phenomena and Reversible Optical Responses in Derivatives

Acid-Base Equilibria and Carbanion Chemistry

The methylene protons of this compound are significantly acidic, making the compound a carbon acid. cdnsciencepub.compsu.edu This acidity stems from the powerful electron-withdrawing and resonance-stabilizing effects of the two para-nitro groups. When a proton is abstracted from the central methylene bridge by a base, a carbanion is formed. The resulting negative charge on the carbon atom is extensively delocalized across both aromatic rings and into the nitro groups, which greatly stabilizes the conjugate base. cdnsciencepub.com

The formation of this carbanion is readily achieved by reacting this compound with a strong base, such as sodium methoxide (B1231860), in a suitable polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) or dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.com The formation of the carbanion is often accompanied by a dramatic color change, typically to a deep red or purple, due to the extended conjugation of the anionic species. escholarship.org

The resulting carbanion can be characterized using various spectroscopic techniques:

UV-Vis Spectroscopy : The formation of the carbanion gives rise to a strong absorption band at a much longer wavelength compared to the neutral molecule. For the anion of this compound, this characteristic absorption maximum (λmax) is observed at high wavelengths, which can be solvent-dependent. cdnsciencepub.comoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution ¹H NMR spectroscopy is a powerful tool to confirm the structure of the carbanion. cdnsciencepub.com In a sufficiently basic system (e.g., sodium methoxide in HMPA), the NMR spectrum shows that the carbanion is formed by simple deprotonation. This is evidenced by the disappearance of the signal corresponding to the methylene protons and characteristic shifts in the signals of the aromatic protons due to the change in electronic distribution. cdnsciencepub.com Under less basic conditions, where the compound is only partially dissociated, electron transfer from the carbanion to a neutral molecule can occur, leading to the formation of radical anions. The presence of these paramagnetic species can be detected by NMR through the significant broadening of the spectral lines. cdnsciencepub.com

Interactive Data Table: Spectroscopic Data for the Carbanion of this compound
Spectroscopic Technique Solvent System Observation Interpretation Reference
UV-Vis Spectroscopy Various Intense, long-wavelength absorption (e.g., λmax around 600-700 nm, solvent dependent) Formation of a highly conjugated carbanionic species. cdnsciencepub.com
¹H NMR Spectroscopy NaOMe in HMPA Disappearance of methylene proton signal; shifts in aromatic signals. Confirms carbanion formation via simple deprotonation. cdnsciencepub.com
¹H NMR Spectroscopy Less basic systems (e.g., deficient base in DMSO) Extreme broadening and eventual disappearance of signals. Formation of radical anions through electron transfer, leading to exchange broadening. cdnsciencepub.com

Electron Transfer Processes Leading to Radical-Anion Formation

The formation of radical-anions from nitroaromatic compounds like this compound is a critical aspect of their chemistry, often initiated by single-electron transfer (SET) processes. nih.govsioc-journal.cn For this compound, studies have shown that the generation of its radical-anion can occur under basic conditions through a specific pathway involving its corresponding carbanion. cdnsciencepub.com

In less basic solvent systems, where the parent compound is only partially dissociated, a key mechanism involves an electron transfer from the carbanion of this compound to a neutral molecule of the same compound. cdnsciencepub.com This process can be represented as:

Deprotonation (Carbanion Formation): A base removes a proton from the central methylene bridge of this compound (Ar₂CH₂) to form the corresponding carbanion (Ar₂CH⁻).

Single-Electron Transfer (SET): The newly formed carbanion (Ar₂CH⁻) acts as an electron donor, transferring a single electron to a neutral molecule of this compound. This results in the formation of a this compound radical-anion (Ar₂CH₂•⁻) and a diphenylmethyl radical (Ar₂CH•).

Influence of Solvent Systems on Acidity and Carbanion Stability

The acidity of carbon acids like this compound and the stability of their conjugate base carbanions are profoundly influenced by the solvent system. numberanalytics.com The stability of a carbanion is determined by factors including the delocalization of the negative charge through resonance and the inductive effect of electron-withdrawing groups. numberanalytics.comlibretexts.org The two nitro groups in this compound provide significant stabilization by delocalizing the negative charge of the carbanion onto the aromatic rings. libretexts.org

The choice of solvent plays a crucial role in modulating these effects. numberanalytics.com Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are particularly effective at enhancing the stability and reactivity of carbanions. numberanalytics.com This is because they are poor hydrogen-bond donors and cannot effectively solvate the small, "hard" cations that would otherwise form tight ion pairs with the carbanion. This leads to a "freer" or more reactive carbanion. Conversely, protic solvents like water or alcohols can stabilize the base through hydrogen bonding, reducing its strength and thus increasing the pKa of the carbon acid.

Research comparing the acidity of related compounds in different solvent mixtures demonstrates this trend clearly. The acidity of nitrotoluenes, which are structurally similar to this compound, shows a marked decrease in pKa (i.e., an increase in acidity) when moving from aqueous or alcoholic media to those with a high percentage of DMSO. psu.edu Studies have noted that the pKa behavior of this compound in aqueous and methanolic DMSO solutions is almost identical to that of 2,4-dinitrotoluene. psu.edu The pKa of this compound in water has been estimated to be approximately 16. psu.edu

The effect of the solvent on the stability of the carbanion is also evident in spectroscopic studies. The UV-visible absorption maximum (λ_max_) of the carbanion, which corresponds to the electronic transitions within the delocalized system, is markedly solvent-dependent. cdnsciencepub.com Changes in the solvent can alter the extent of ion pairing and the specific solvation of the anion, leading to shifts in the absorption wavelength. cdnsciencepub.com For instance, different λ_max_ values are reported for the carbanions of nitro-activated carbon acids in solvent systems like ethanolic DMSO versus methanolic DMSO. cdnsciencepub.com

Comparative pKa Values of Related Nitroaromatic Compounds in Different Solvent Systems. psu.edu The behavior of this compound is noted to be nearly identical to 2,4-Dinitrotoluene.
CompoundSolvent System (% v/v)pKa
2,4-Dinitrotoluene60% DMSO - 40% MeOH15.0
2,4-Dinitrotoluene98% DMSO - 2% MeOH16.6
2,4,6-Trinitrotoluene10% DMSO - 90% H₂O16.2
2,4,6-Trinitrotoluene60% DMSO - 40% MeOH9.9
This compoundWater (estimated)~16.0

Advanced Spectroscopic and Structural Elucidation Studies of 4,4 Dinitrodiphenylmethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure and studying reaction mechanisms involving 4,4'-dinitrodiphenylmethane. High-resolution NMR provides data on chemical shifts, coupling constants, and peak multiplicities, which are essential for structural assignment and conformational analysis. nih.gov

¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound and its derivatives. The chemical shifts of the methylene (B1212753) bridge protons and the aromatic protons are particularly diagnostic. researchgate.net The effects of nitro group substitution on the chemical shift of the methylene protons have been found to be additive, allowing for the prediction of chemical shifts for various nitration products and enabling the identification of components in a crude nitration mixture without separation. researchgate.net

For this compound, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the aromatic and methylene protons. tcichemicals.com The symmetry of the 4,4'-isomer results in a simplified spectrum compared to its isomers, such as 2,2'- and 2,4'-dinitrodiphenylmethane (B156529). This distinction is crucial for assessing isomeric purity, a critical factor in its applications. Gas chromatography coupled with NMR can be used to separate and identify all mononitro- and dinitro-isomers of diphenylmethane (B89790). researchgate.net

Interactive Table: ¹H NMR Chemical Shifts for this compound

Proton TypeChemical Shift (δ, ppm) in DMSO-d6Multiplicity
Methylene (-CH₂-)~4.43Singlet
Aromatic (C₆H₄)~7.5 - 8.2Multiplet

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

High-resolution NMR spectroscopy has been instrumental in studying the ionic species formed from this compound in the presence of a base. cdnsciencepub.com In strongly basic media, such as sodium methoxide (B1231860) in hexamethylphosphoramide (B148902) (HMP), NMR spectra indicate the formation of a carbanion through simple proton loss from the methylene bridge. cdnsciencepub.com

Under less basic conditions, the situation becomes more complex. NMR studies have revealed the presence of radical-anions, which are formed via electron transfer from the carbanion to a neutral molecule of this compound. cdnsciencepub.com This process is particularly significant when the nitro compound is only partially dissociated. cdnsciencepub.com The presence of these paramagnetic species can lead to significant broadening of the NMR signals. cdnsciencepub.com The study of these radical anions is crucial for understanding reaction mechanisms where single electron transfer might occur. capes.gov.br

Elucidation of Molecular Structures and Isomeric Purity

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential for identifying the functional groups present in this compound and for studying intermolecular interactions.

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group (NO₂) symmetric and asymmetric stretching vibrations, typically found in the regions of 1350-1345 cm⁻¹ and 1530-1515 cm⁻¹, respectively. The presence of these bands is a clear indicator of the nitro functional groups. Other significant peaks include those for C-H stretching of the aromatic rings and the methylene bridge, as well as C=C stretching vibrations within the aromatic rings. researchgate.nettandfonline.com

Vibrational spectroscopy is also sensitive to intermolecular interactions. For instance, in the solid state, shifts in the vibrational frequencies can provide information about crystal packing and hydrogen bonding. acs.org In studies of derivatives, changes in the IR spectrum can confirm chemical transformations, such as the reduction of nitro groups or their conversion into other functional groups. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1530 - 1515
Nitro (NO₂)Symmetric Stretch1350 - 1345
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2925 - 2850
Aromatic C=CStretch1600 - 1450

Electronic Spectroscopy (UV-Vis) for Electronic Transitions, Reaction Monitoring, and Photoreaction Dynamics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for quantitative analysis and monitoring reaction kinetics. ej-eng.orgsci-hub.se The UV-Vis spectrum of this compound in solution exhibits characteristic absorption bands due to π → π* and n → π* transitions associated with the nitrophenyl chromophores.

The molar absorption coefficient (ε) at a specific wavelength (λ_max) can be used for quantitative determination based on the Beer-Lambert law. sci-hub.se UV-Vis spectroscopy is also used to monitor the progress of reactions involving this compound, such as its reduction or its participation in polymerization reactions. researchgate.netresearchgate.net For example, the disappearance of the absorption band of the reactant and the appearance of a new band for the product can be followed over time. researchgate.net

Furthermore, UV-Vis spectroscopy is central to studying the photoreaction dynamics of this compound and its derivatives. Irradiation with UV light can induce various photochemical transformations, and the changes in the electronic spectra can be used to identify photoproducts and elucidate reaction mechanisms. researchgate.nettwirpx.linkresearchgate.net For instance, the photoreactions of polyamic acids containing 2,2′-dinitrodiphenylmethane segments have been studied by monitoring the changes in their UV spectra upon irradiation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. nih.gov The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound (258.23 g/mol ). nist.govchemicalbook.com

Different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can provide complementary information about the molecule's structure and stability. dtic.mil Analysis of the fragmentation pattern helps in identifying the different structural components of the molecule. Common fragmentation pathways for diphenylmethane derivatives involve cleavage at the methylene bridge and loss of functional groups. For this compound, fragments corresponding to the loss of nitro groups (NO₂) or the formation of nitrophenyl cations are typically observed. Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying isomers and byproducts in a mixture. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For instance, studies on related "bridged" compounds have shown how steric factors, such as the presence of multiple nitro groups, influence the coplanarity of the phenyl rings. acs.org The crystal structure of 2,2'-dinitrodiphenylmethane reveals a monoclinic crystal system with significant twisting of the nitro groups relative to the benzene (B151609) planes due to steric hindrance. vulcanchem.com This type of detailed structural information is crucial for understanding the physical properties and reactivity of these compounds in the solid state and for designing new materials with specific properties. acs.org

Computational Chemistry and Theoretical Investigations of 4,4 Dinitrodiphenylmethane

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of 4,4'-Dinitrodiphenylmethane. respectprogram.org These methods provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its chemical behavior.

Prediction of Reaction Pathways and Transition States

Theoretical studies on related nitroaromatic compounds offer valuable insights into the potential reaction pathways and transition states for this compound. For instance, DFT and ab initio calculations on 2-nitrotoluene (B74249) have been used to explore its potential energy surface and identify various minima and transition states. researchgate.net These studies show that the transformation of nitroaromatics can involve complex rearrangements with significant activation barriers. researchgate.net The rate-determining step in the rearrangement of 2-nitrotoluene was found to be a 1,3-hydrogen shift with a predicted activation energy of 51.7 kcal mol⁻¹ at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) level of theory. researchgate.net

The search for transition states is a critical aspect of computational chemistry for elucidating reaction kinetics. issuu.com A successful transition state search requires a reasonable initial guess of the geometry, after which computational algorithms can locate the first-order saddle point on the potential energy surface. issuu.com For dinitrodiphenylmethane derivatives, these calculations would be essential in understanding mechanisms such as nitration or reduction, where the presence of the two nitro groups significantly influences the reaction coordinates. researchgate.net The synthesis of related compounds, such as 3,3',4,4'-tetraaminobenzophenone, involves the oxidation of a dinitrodiphenylmethane derivative, highlighting the importance of understanding the reactivity of the nitro groups. dss.go.th

Analysis of Charge Distribution, Electronic Transmission, and Acidifying Effects

Computational analyses, such as valence charge density distribution studies on related energetic materials, demonstrate how nitro groups affect electron density. acs.org In a study of dinitropyrazole derivatives, DFT calculations showed variations in valence charge density at the rings, which correlated with observed NMR chemical shifts. acs.org For this compound, the electron-withdrawing effect of the nitro groups would lead to a significant polarization of the C-N bonds and a decrease in electron density on the phenyl rings, particularly at the ortho and para positions relative to the nitro groups. This effect is also responsible for the increased acidity of protons on the methylene (B1212753) bridge, as the resulting carbanion would be stabilized by the electron-withdrawing nitro groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. nih.gov These simulations model the movement of atoms over time, providing insights into the molecule's dynamic behavior in different environments. mdpi.com

For this compound, the key conformational flexibility arises from the rotation around the C-C bonds connecting the methylene bridge to the phenyl rings. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. mdpi.com The interaction between the two phenyl rings, including potential π-π stacking in certain conformations, can be investigated. vulcanchem.com In the solid state, intermolecular interactions such as hydrogen bonds and van der Waals forces dictate the crystal packing, which can be simulated to understand the bulk properties of the material. acs.org The COMPASS force field is a common choice for such simulations, enabling the optimization of molecular geometries and the study of intermolecular forces. analis.com.my

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic parameters, which can then be validated against experimental data to confirm molecular structures. schrodinger.commestrelab.com

For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. nmrdb.orgnih.gov The chemical shifts of the aromatic and methylene protons and carbons are sensitive to the electronic environment, which is heavily influenced by the nitro groups. For example, in a related diiodo-dinitrodiphenylmethane, the aromatic protons show distinct signals in the ¹H NMR spectrum due to their specific electronic and spatial environments. googleapis.com

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. respectprogram.orgmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com For nitroaromatic compounds, the presence of nitro groups typically leads to a bathochromic (red) shift in the absorption spectrum. rsc.org The predicted λmax values from TD-DFT calculations can be compared with experimental spectra to validate the computational model. mdpi.com The accuracy of these predictions depends on the choice of functional and basis set. nih.gov

Computational Studies on Optical Properties and Chirality Parameters of Derived Materials

The electronic structure of this compound and its derivatives makes them interesting candidates for materials with specific optical properties.

Determination of Molecular Hyperpolarizability (β) and Nonlinear Optical Responses

Molecules with significant charge transfer characteristics, often found in donor-acceptor systems, can exhibit large nonlinear optical (NLO) responses. rsc.org The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. imist.ma Although this compound itself is centrosymmetric and would not exhibit a second-order NLO response (β=0), derivatives with broken symmetry could possess significant NLO properties. researchgate.net

Prediction of Second Harmonic Generation (SHG) Efficiency in Polymeric Systems

The prediction of Second Harmonic Generation (SHG) efficiency in polymeric systems incorporating chromophores like this compound is a key area of computational chemistry research, aimed at designing materials for nonlinear optical (NLO) applications. SHG is a nonlinear optical process where photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. aps.org For this phenomenon to occur efficiently at a macroscopic level, the material must lack a center of symmetry (be non-centrosymmetric). researchgate.netnsf.gov

Theoretical models are crucial for predicting the NLO properties of polymers before their synthesis, saving significant time and resources. The primary computational approach involves calculating the molecular hyperpolarizability (β), which is the microscopic origin of the macroscopic second-order susceptibility (χ(2)) responsible for the SHG effect. spiedigitallibrary.org Quantum chemical methods, such as Density Functional Theory (DFT), are employed to compute these properties. researchgate.net

In the context of polymeric systems, several factors beyond the intrinsic hyperpolarizability of the individual chromophore determine the bulk SHG efficiency. Research on chiral polyesters containing similar push-pull azobenzene (B91143) mesogenic groups, such as bis(4-hydroxyphenylazo)-2,2′-dinitrodiphenylmethane, provides insight into the computational strategies employed. researchgate.netspiedigitallibrary.org In these studies, the hyperpolarizability (β) values are determined using computational methods alongside experimental techniques like the solvatochromic method. spiedigitallibrary.org

The following table summarizes the key computational parameters and methods used in the theoretical investigation of SHG efficiency in polymers containing related dinitrodiphenyl (B12803432) structures.

Parameter/Method Description Relevance to SHG Efficiency
Molecular Hyperpolarizability (β) A tensor quantity that describes the nonlinear response of a molecule to an applied electric field. It is the microscopic origin of the SHG effect. spiedigitallibrary.orgA higher β value for the chromophore (e.g., this compound unit) is a prerequisite for high macroscopic SHG activity.
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netCommonly used to calculate molecular geometry, electronic properties, and crucially, the hyperpolarizability (β) of NLO chromophores.
Second-Order Susceptibility (χ(2)) A macroscopic property of the bulk material that quantifies its ability to generate second-harmonic light. researchgate.netThis is the primary figure of merit for an SHG material. It is theoretically related to β, the number density of chromophores, and their orientational order.
Chiral Order Parameters Quantify the degree of non-centrosymmetric alignment of chromophores in a chiral polymer system. spiedigitallibrary.orgA high degree of polar order is necessary to translate a high molecular β into a high macroscopic χ(2). Values for related poled polymers range from 0.23 to 0.30. spiedigitallibrary.org
Solvatochromism Analysis An experimental and theoretical method that relates the shift in a compound's absorption spectrum in different solvents to its change in dipole moment and hyperpolarizability. researchgate.netProvides an alternative route to estimate the hyperpolarizability (β) by correlating it with the difference in dipole moments between the ground and excited states.

By computationally screening potential polymer structures incorporating the this compound moiety, researchers can predict their potential for high SHG efficiency. This involves optimizing the molecular structure for high hyperpolarizability and designing the polymer architecture to promote a stable, non-centrosymmetric alignment of the chromophores. researchgate.net

Modeling of Carbanion Stability and Resonance Structures

The methylene bridge in this compound is a carbon acid, meaning it can be deprotonated by a base to form a carbanion. cdnsciencepub.com The stability of this resulting carbanion is of significant interest and can be extensively studied using computational chemistry methods. The stability of a carbanion is determined by factors that can delocalize or disperse its negative charge. siue.eduunacademy.com

The carbanion of this compound is significantly stabilized by the presence of two electron-withdrawing nitro (-NO₂) groups. This stabilization occurs through resonance, where the negative charge on the central carbon atom is delocalized across the two aromatic rings and into the nitro groups. cdnsciencepub.com

Computational modeling provides detailed insights into the electronic and geometric structure of this carbanion. High-resolution NMR studies, corroborated by theoretical considerations, have shown that the anion is formed by the simple loss of a proton from the methylene group. cdnsciencepub.com A key finding is that upon formation of the anion, the free rotation around the bonds connecting the central carbon to the phenyl rings becomes hindered. This is due to the increased double-bond character of these bonds, a direct consequence of resonance delocalization. cdnsciencepub.com

The stability and electronic distribution can be modeled using various quantum chemical methods. For instance, studies on similar aromatic carbanions have employed methods like the G3MP2 composite method to calculate proton affinities and assess stability. nih.gov Natural Population Analysis (NPA) can be used to calculate the charge distribution, revealing how the negative charge is shared among the different atoms in the carbanion. nih.gov In related nitro-substituted carbanions, the charge is not solely on the central carbon but is significantly distributed onto the oxygen atoms of the nitro groups. siue.edu

The resonance structures of the this compound carbanion illustrate this charge delocalization. The primary resonance contributors involve the movement of the lone pair from the central carbon into one of the phenyl rings, creating a quinoid-like structure where the negative charge is ultimately localized on the oxygen atoms of the nitro group.

Resonance Structures of the this compound Carbanion The table below shows a simplified representation of the key resonance contributors demonstrating charge delocalization into one of the nitrophenyl groups. A similar delocalization occurs into the second ring.

Structure Description
The initial carbanion structure with the negative charge localized on the central (methine) carbon.
The lone pair forms a double bond with the ring, and the π electrons within the ring shift, moving the negative charge to the para-carbon.
The negative charge on the para-carbon is delocalized into the nitro group, forming a double bond with the nitrogen and placing the negative charge on an oxygen atom. This is a major stabilizing contributor.

The following table summarizes the key factors, investigated through computational modeling, that contribute to the stability of the this compound carbanion.

Stabilizing Factor Computational Investigation Method Description of Effect
Resonance Analysis of molecular orbitals, bond lengths, and electron density maps.The negative charge is delocalized from the central carbon into the two aromatic rings and onto the electronegative oxygen atoms of the nitro groups. This is the most significant stabilizing factor. cdnsciencepub.comunacademy.com
Inductive Effect Calculation of partial atomic charges (e.g., via Natural Population Analysis).The strongly electron-withdrawing nitro groups pull electron density away from the carbanionic center through the sigma bond framework, further stabilizing the negative charge. siue.edu
Hybridization Geometry optimization calculations to determine bond angles and planarity.The central carbanionic carbon is sp² hybridized, which has more s-character than an sp³ carbon. Electrons in s-orbitals are held closer to the nucleus, leading to greater stability. The planar geometry facilitates optimal π-orbital overlap for resonance.
Steric Hindrance Calculation of dihedral angles and rotational energy barriers.Steric factors can influence the ability of the two phenyl rings to become coplanar with the carbanionic center, which affects the efficiency of resonance delocalization. acs.org

Applications in Materials Science and Polymer Chemistry Utilizing Dinitrodiphenylmethane Scaffolds

Role as Monomers and Precursors for Advanced Polymer Synthesis

The dinitrodiphenylmethane core, after chemical modification into its diamino derivatives, provides a rigid and durable foundation for creating robust polymers. These monomers are instrumental in the synthesis of high-performance polyamides, polyimides, and polyurethanes, imparting desirable thermal and mechanical properties to the resulting materials.

Synthesis of Polyamides and Polyimides from Diamino-Dinitrodiphenylmethane Isomers

Diaminodiphenylmethane isomers, particularly 3,3'-diaminodiphenylmethane (B96677) and 3,4'-diaminodiphenylmethane, are key monomers in the production of heat-resistant polyamides and polyimides. google.com The synthesis of these polymers often involves direct polycondensation methods, such as the Yamazaki–Higashi phosphorylation technique, which utilizes condensing agents like triphenyl phosphite (B83602) and pyridine. rasayanjournal.co.in This method allows for the reaction of diamines with dicarboxylic acids under milder conditions, avoiding the need for highly reactive and moisture-sensitive acid chlorides. rasayanjournal.co.in

For instance, aromatic polyamides have been synthesized by reacting diamines with dicarboxylic acid chlorides in a solvent like N-methyl-2-pyrrolidone (NMP) with a catalyst such as anhydrous LiCl. researchgate.net The resulting polyamides exhibit characteristic infrared absorption bands for the amide group (C=O and N-H stretching). researchgate.net The incorporation of these rigid diamine units contributes to the high thermal stability and mechanical strength of the final polymers. researchgate.netscirp.org The processability of these often intractable aromatic polyamides can be improved by introducing flexible side chains or specific linkages into the polymer backbone. ncl.res.incsic.es

Polyimides are another class of high-performance polymers derived from these diamines. The synthesis typically involves a two-step process starting with the formation of a polyamic acid precursor, which is then chemically or thermally cyclized to form the final polyimide. vt.edu For example, a polyamic acid containing 2,2′-dinitrodiphenylmethane segments was synthesized from 4,4′-diamino-2,2′-dinitrodiphenylmethane and pyromellitic dianhydride. researchgate.net The properties of the resulting polyimides, such as solubility and glass transition temperature, can be tailored by modifying the structure of the diamine or the dianhydride used in the polymerization. ncl.res.inmdpi.com

Table 1: Synthesis Methods for Polyamides and Polyimides

Polymer Type Monomers Synthesis Method Key Features of Resulting Polymer
Polyamide Diaminodiphenylmethane isomers, Dicarboxylic acids/chlorides Direct Polycondensation (e.g., Yamazaki–Higashi) High thermal stability, good mechanical properties. rasayanjournal.co.inresearchgate.net
Polyimide Diaminodiphenylmethane isomers, Dianhydrides Two-step method via polyamic acid precursor Excellent heat resistance, good dielectric properties. vt.eduresearchgate.net

Incorporation into Polyurethane Architectures and Characterization of Properties

Dinitrodiphenylmethane derivatives are also utilized in the synthesis of specialized polyurethanes. By functionalizing the dinitrodiphenylmethane core to create diols, these can be reacted with diisocyanates to form polyurethanes with unique photoactive properties. For example, polyurethanes containing bis(azo) and bis(o-nitrobenzyl) groups have been synthesized through polyaddition reactions of diols like bis(4-hydroxyphenylazo)-2,2'-dinitrodiphenylmethane with various diisocyanates such as hexamethylene diisocyanate (HMDI) and isophorone (B1672270) diisocyanate (IPDI). tandfonline.comresearchgate.netresearchgate.net

These reactions are typically carried out in a solvent like dimethyl acetamide (B32628) (DMAc) with a catalyst such as di-n-butyltin dilaurate (DBTDL). tandfonline.comresearchgate.net The resulting polyurethanes are characterized by various spectroscopic methods (IR, UV-vis, NMR) and thermal analysis techniques (TGA, DSC). tandfonline.comresearchgate.net The infrared spectra of these polyurethanes show characteristic absorption bands for the N-H and C=O stretching vibrations of the urethane (B1682113) linkage. tandfonline.com The incorporation of these chromophoric units makes the polyurethanes potentially useful in fields like nonlinear optics and optical data storage. tandfonline.comresearchgate.net The properties of the polyurethanes, including their molecular weight and thermal stability, are influenced by the specific diol and diisocyanate monomers used in the synthesis. researchgate.net

Table 2: Properties of Polyurethanes with Dinitrodiphenylmethane-derived Chromophores

Diisocyanate Diol Monomer Resulting Polymer Characterization Highlights Potential Applications
Hexamethylene Diisocyanate (HMDI) bis(4-hydroxyphenylazo)-2,2'-dinitrodiphenylmethane PU1c Strong IR bands at 3296 cm⁻¹ (N-H) and 1689 cm⁻¹ (C=O). tandfonline.com Nonlinear optics, optical data storage. tandfonline.com
Isophorone Diisocyanate (IPDI) bis(4-hydroxyphenylazo)-2,2'-dinitrodiphenylmethane Not specified Characterized by IR, UV-vis, NMR, DSC, GPC. researchgate.netresearchgate.net Photoactive materials. researchgate.netresearchgate.net

Development of Photoresponsive and Photoresist Materials

The inherent photochemical reactivity of the nitro groups in the dinitrodiphenylmethane structure makes it a valuable component in the design of photoresponsive materials, including photoresists used in microelectronics fabrication.

Photoresist Applications of Polyamic Acids Containing Dinitrodiphenylmethane Units

Polyamic acids containing dinitrodiphenylmethane segments have shown promise as positive photoresist materials. researchgate.net A polyamic acid synthesized from 4,4′-diamino-2,2′-dinitrodiphenylmethane and pyromellitic dianhydride can undergo photoreactions upon irradiation. researchgate.net The photolysis of polyamides with o-nitrobenzyl chromophores can lead to a photorearrangement, forming azo polymers with carboxylic acid groups. researchgate.net This transformation induces a change in polarity, which in turn alters the solubility of the polymer in irradiated versus unirradiated areas. researchgate.net This solubility difference is the fundamental principle behind its use as a positive photoresist, where the exposed regions become more soluble and can be selectively removed. researchgate.netgoogle.com The evaluation of the photoresist behavior of these polyamic acids has been a subject of research. researchgate.netvdoc.pub

Design of Photocontrollable Materials with Azo and o-Nitrobenzyl Chromophores

The dinitrodiphenylmethane scaffold is a versatile platform for creating photocontrollable materials by incorporating specific chromophores like azo and o-nitrobenzyl groups. researchgate.net These groups are known for their photoisomerization and photorearrangement capabilities. Polyurethanes have been synthesized containing both bis(azo) and bis(o-nitrobenzyl) functionalities in the main polymer chain. tandfonline.comresearchgate.net These materials are created by reacting diols derived from dinitrodiphenylmethane, such as bis(4-hydroxyphenylazo)-2,2'-dinitrodiphenylmethane, with diisocyanates. tandfonline.comresearchgate.netresearchgate.net The resulting polymers exhibit photoactive properties due to the presence of these chromophores, making them candidates for applications in optical switching and data storage. tandfonline.com The study of these materials involves characterizing their photochemical behavior, such as photoinduced changes in refractive index and absorption spectra. researchgate.net

Fabrication of Nonlinear Optical (NLO) Materials Based on Dinitrodiphenylmethane Derivatives

Organic molecules with significant delocalized π-electron systems and donor-acceptor architectures are prime candidates for nonlinear optical (NLO) materials. nih.govnih.gov Dinitrodiphenylmethane derivatives can be engineered to possess these features. By incorporating electron-donating and electron-accepting groups, it is possible to create molecules with large second-order (β) and third-order (γ) hyperpolarizabilities. nih.govnih.gov

The synthesis of NLO-active materials often involves creating push-pull systems where charge transfer can occur upon excitation. nih.gov Polyurethanes containing bis(azo) and bis(o-nitrobenzyl) groups, derived from dinitrodiphenylmethane, are being investigated for their NLO properties. researchgate.net The azobenzene (B91143) groups, in particular, are known to contribute to second-order NLO effects. researchgate.net Theoretical and experimental studies are conducted to quantify the NLO response of these materials. mdpi.comrsc.orgresearchgate.net The design strategy often involves computational modeling to predict the hyperpolarizabilities of new derivatives before their synthesis, guiding the development of materials with enhanced NLO properties for applications in optoelectronics and photonics. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
4,4'-Dinitrodiphenylmethane
3,3'-Diaminodiphenylmethane
3,4'-Diaminodiphenylmethane
4,4′-Diamino-2,2′-dinitrodiphenylmethane
Pyromellitic dianhydride
Triphenyl phosphite
Pyridine
N-methyl-2-pyrrolidone (NMP)
bis(4-hydroxyphenylazo)-2,2'-dinitrodiphenylmethane
Hexamethylene diisocyanate (HMDI)
Isophorone diisocyanate (IPDI)
Dimethyl acetamide (DMAc)

Chiral Polyesters and Copolyesters for Enhanced NLO Properties

The development of materials with second-order NLO properties requires a non-centrosymmetric molecular arrangement. A key strategy to achieve this in polymers is the incorporation of chiral centers into the main chain. This "chemical poling" induces a stable, non-centric alignment of NLO-active chromophores, avoiding the gradual relaxation often seen in electrically poled guest-host systems.

Researchers have successfully synthesized a series of optically active main-chain polyesters and copolyesters by incorporating derivatives of this compound. A common synthetic route involves the high-temperature polycondensation of a biphenolic chromophore derived from dinitrodiphenylmethane, such as bis(4-hydroxyphenylazo)-2,2′-dinitrodiphenylmethane, with a chiral diol like (2R,3R)-(+)-diethyl tartrate and an acid chloride such as terephthaloyl chloride. researchgate.netdtic.mil The presence of the donor-acceptor π-conjugated system in the dinitrodiphenylmethane derivative provides the necessary molecular hyperpolarizability (β), while the chiral tartrate units force the polymer chains to adopt a preferred helical sense, leading to a macroscopic non-centrosymmetric structure. researchgate.netspiedigitallibrary.org

The introduction of these chiral groups is fundamental to achieving second harmonic generation (SHG) efficiency in these polymeric systems. The optical activity observed in the resulting polyesters confirms the formation of these non-centric configurations, which are found to be thermally stable. researchgate.net Copolyesters are also synthesized by varying the molar ratio of the chiral unit to the achiral aromatic diacid, allowing for the fine-tuning of the material's NLO response. spiedigitallibrary.org

Table 1: Examples of Chiral Polyesters Synthesized for NLO Applications

Polymer Type Monomers Used Key Property Reference
Chiral Polyester (B1180765) Bis(4-hydroxyphenylazo)-2,2′-dinitrodiphenylmethane, (2R,3R)-(+)-diethyl tartrate, Terephthaloyl chloride Optically active, forms non-centric configurations for SHG. researchgate.net
Chiral Copolyester Bis(4-hydroxyphenylazo)-2,2′-dinitrodiphenylmethane, Terephthaloyl chloride, Varying % of (L)-(+)-diethyl tartrate NLO properties tunable by adjusting the percentage of the chiral unit. spiedigitallibrary.org

Structure-Property Relationship Studies for Optimized NLO Efficiency and Stability

The relationship between the molecular structure of polymers derived from dinitrodiphenylmethane and their resulting NLO properties is a critical area of study for optimizing material performance. The efficiency and stability of the NLO effect are directly influenced by the specific arrangement and interaction of the chromophores and chiral units within the polymer backbone.

A key factor is the concentration of the chiral building unit in the copolyesters. Studies have demonstrated a direct correlation between the percentage of the chiral moiety and the polar order of the polymer chains. spiedigitallibrary.org The polar order parameter, which quantifies the alignment of the chromophores, has been shown to increase with a higher composition of chiral units. This enhancement in polar order, achieved through chemical synthesis, is crucial for maximizing the second-order nonlinear susceptibility (χ(2)), which governs the SHG efficiency. spiedigitallibrary.org

Theoretical and experimental investigations have been conducted to correlate the chiral order with the polar order. spiedigitallibrary.org The hyperpolarizability (β) values, a measure of the NLO response at the molecular level, have been determined using both solvatochromic methods and computational models. The temporal stability of the SHG signal is another crucial parameter, and polymers with covalently incorporated chiral units and chromophores have shown significant long-term stability. researchgate.net The structure of the bridge in the diphenylmethane (B89790) unit also plays a role; for instance, methylene-bridged polymers have different thermal and NLO characteristics compared to analogous sulphone-bridged systems. spiedigitallibrary.org

Table 2: Structure-Property Insights for NLO Polyesters

Structural Feature Influence on NLO Property Observation Reference
Increased % of Chiral Unit Enhanced Polar Order The polar order parameter increased from 0.18 to 0.22 as the composition of chiral units increased. spiedigitallibrary.org
Chromophore Content Hyperpolarizability (β) The β value was found to decrease as the chromophore content decreased (i.e., as tartrate group content increased). spiedigitallibrary.org
Bridging Group Thermal Stability Sulphone-bridged polymers were found to be more thermally stable than methylene-bridged polymers. spiedigitallibrary.org

Thermal Stability and Degradation Studies of Derived Polymeric Systems

The utility of polymers in advanced applications is often dictated by their thermal stability. Polymeric systems derived from this compound, including polyesters, polyamides, and polyurethanes, are designed for high-performance applications and thus require excellent resistance to thermal degradation. researchgate.netdss.go.thresearchgate.net

Thermogravimetric analysis (TGA) is the standard method used to evaluate the thermal stability of these polymers. Key metrics derived from TGA include the initial decomposition temperature (IDT) or the temperature at which a specific percentage of mass loss occurs (e.g., T5% or T10%), and the temperature of maximum decomposition rate (Tmax). spiedigitallibrary.orgmdpi.com

Polyesters synthesized from bis(4-hydroxyphenylazo)-2,2′-dinitrodiphenylmethane have been reported to be thermally stable up to 350°C, with glass transition temperatures (Tg) ranging from 100°C to 190°C. researchgate.net Studies comparing methylene-bridged polymers with sulphone-bridged analogues found that the latter exhibited greater thermal stability. spiedigitallibrary.org The thermal stability of such polyesters was also observed to decrease as the chromophore content decreased. spiedigitallibrary.org

Degradation studies of related polyamides show that the decomposition mechanism can be complex and dependent on the atmosphere. researchgate.net For instance, some segmented polyamides exhibit a two-stage decomposition in air but a single-stage decomposition in a nitrogen atmosphere. researchgate.net The degradation kinetics often follow a first-order model. Infrared spectroscopy of the degraded products can reveal the specific linkages that are most susceptible to thermal cleavage, such as the polyether linkage in some segmented polyamides. researchgate.net The thermal stability of polyurethanes is also heavily dependent on their constituent monomers, with those derived from aromatic diisocyanates like 4,4′-diphenylmethane diisocyanate (MDI) generally showing higher thermal stability than those from aliphatic diisocyanates. mdpi.com

Table 3: Thermal Properties of Polymers with Diphenylmethane-Related Scaffolds

Polymer System Measurement Value Atmosphere Reference
Chiral Polyester (methylene-bridged) Initial Decomposition Temperature (IDT) 310 - 367 °C (range for various compositions) Not Specified spiedigitallibrary.org
Chiral Polyester Thermal Stability Limit Stable up to 350 °C Not Specified researchgate.net
Polyurethane Elastomer (MDI-based) T5% (5% mass loss) 299 - 301 °C Helium mdpi.com
Polyurethane Elastomer (MDI-based) T5% (5% mass loss) 261 - 272 °C Synthetic Air mdpi.com
Segmented Polyamides Decomposition Behavior Single stage Nitrogen researchgate.net
Segmented Polyamides Decomposition Behavior Two stages Air researchgate.net

Biological Activity and Toxicological Mechanisms of 4,4 Dinitrodiphenylmethane Derivatives Academic Research Focus

Antimicrobial Efficacy and Structure-Activity Relationships

The investigation into diphenylmethane (B89790) derivatives has revealed their potential as antimicrobial agents. e-journals.in Research has focused on synthesizing new variants and evaluating their effectiveness against various pathogens, aiming to understand the relationship between their chemical structure and biological activity. nih.govresearchgate.net

Studies on synthesized derivatives of dinitrodiphenylmethane have demonstrated notable antimicrobial properties. For instance, research into 2,2′-dinitrodiphenylmethane derivatives has led to the synthesis of novel compounds with significant antibacterial and antifungal efficacy. e-journals.in Two such compounds, 4,4′,5,5′-tetrabromo-2,2′-dinitrodiphenylmethane (TBNDPM) and 5,5′-dibromo-2,2′-dinitrodiphenylmethane (BNDPM), were synthesized from 4,4′-diamino-5,5′-dibromo-2,2′-dinitrodiphenylmethane. e-journals.in

These synthesized compounds were tested for their ability to inhibit the growth of the bacterium Staphylococcus aureus and the fungus Penicillium notatum. The results indicated that both compounds are highly active against these microorganisms, with their efficacy increasing at higher concentrations. e-journals.in Specifically, BNDPM showed the highest antibacterial activity against Staphylococcus aureus, while TBNDPM was most effective against Penicillium notatum. e-journals.in This suggests that the nature and position of substituent groups on the diphenylmethane skeleton play a crucial role in determining the antimicrobial spectrum and potency.

Antimicrobial Activity of Synthesized 2,2′-Dinitrodiphenylmethane Derivatives e-journals.in
CompoundTest OrganismActivity TypeZone of Inhibition (mm)
5,5′-dibromo-2,2′-dinitrodiphenylmethane (BNDPM)Staphylococcus aureusAntibacterial18
Penicillium notatumAntifungal10
4,4′,5,5′-tetrabromo-2,2′-dinitrodiphenylmethane (TBNDPM)Staphylococcus aureusAntibacterial16
Penicillium notatumAntifungal12

The antimicrobial action of nitroaromatic compounds, including derivatives of 4,4'-dinitrodiphenylmethane, is believed to be linked to their metabolic activation within microbial cells. e-journals.inplos.org A key mechanism involves the reduction of the nitro group, a process catalyzed by nitroreductase enzymes present in various bacteria. plos.orgnih.gov These enzymes, such as the type I oxygen-insensitive nitroreductases NfsA and NfsB found in E. coli, catalyze a stepwise two-electron reduction of the nitro moiety. plos.org This reduction transforms the relatively inert parent compound into highly reactive intermediates, including nitroso and hydroxylamino derivatives. plos.org

These reactive species are cytotoxic and can damage a wide array of cellular components to exert their antimicrobial effect. nih.gov One of the primary ways these intermediates cause cell death is by generating reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly destructive hydroxyl radical (•OH). e-journals.innih.govnih.gov ROS can induce significant damage to critical biomolecules, including lipids, proteins, and DNA, leading to membrane disruption, enzyme inactivation, and genetic mutations, ultimately resulting in bacterial cell death. researchgate.netamhsr.org The generation of high levels of ROS within microbial cells is considered a potent strategy for treating bacterial infections. researchgate.net

Evaluation of Antibacterial and Antifungal Properties of Synthesized Derivatives

Research on Genotoxicity and Carcinogenicity Potential

Nitroaromatic compounds are a class of chemicals scrutinized for their potential adverse health effects, including genotoxicity and carcinogenicity. researchgate.netoup.com Their widespread industrial use and environmental presence necessitate a thorough understanding of their toxicological profiles. oup.comresearchgate.net

A significant body of research indicates that many nitroaromatic compounds possess mutagenic and carcinogenic properties. researchgate.netoup.com Their toxicity is often not caused by the parent compound itself but by its metabolic products. oup.com The mechanism of carcinogenicity for compounds like 4-nitroquinoline-1-oxide is thought to be initiated by nitroreduction. acs.org This process, similar to their antimicrobial mechanism, involves enzymatic reduction of the nitro group to form reactive intermediates that can bind to DNA, forming DNA adducts. acs.org This interaction can lead to DNA damage and mutations, initiating the process of carcinogenesis. researchgate.net

Several nitroaromatic compounds have been identified as potential human carcinogens. The U.S. National Toxicology Program's "Eighth Report on Carcinogens" listed substances such as 1-nitropyrene (B107360) and 1,8-dinitropyrene (B49389) as "reasonably anticipated to be a human carcinogen". acs.org Furthermore, the International Agency for Research on Cancer (IARC) classifies other nitroarenes, like 2-nitrofluorene, as possibly carcinogenic to humans. acs.org While many of these compounds are mutagenic in bacterial assays, their effects in mammalian systems can be less pronounced. acs.org The genotoxic mechanism may involve the formation of a reactive metabolic intermediate. chemicalbook.com

The environmental fate of nitroaromatic compounds is a significant concern due to their resistance to degradation and potential for forming hazardous by-products. e-journals.inoup.com The electron-withdrawing nature of the nitro groups makes these compounds resistant to chemical and biological oxidation and hydrolysis. oup.com They are recognized as typical refractory pollutants. researchgate.net

Nitroarenes are considered ubiquitous in the environment, with sources including emissions from diesel engines, kerosene (B1165875) heaters, and gas burners. researchgate.netnih.gov The transformation of these compounds in the environment can lead to products with a broad spectrum of mutagenicity, genotoxicity, and carcinogenicity. researchgate.netnih.gov Therefore, the potential formation of highly mutagenic or carcinogenic by-products from dinitrodiphenylmethane derivatives is of considerable environmental interest. e-journals.in Industrial wastewater containing nitroaromatic compounds is often characterized by high toxicity and poor biodegradability, posing a challenge for treatment and a risk to ecosystems. researchgate.net

Environmental Fate and Degradation Mechanisms of 4,4 Dinitrodiphenylmethane Research Oriented

Pathways of Environmental Transformation and Persistence in Various Matrices

The environmental fate of 4,4'-dinitrodiphenylmethane is dictated by its physicochemical properties, which favor persistence and partitioning into solid environmental matrices. Due to its structure, comprising two nitro-substituted benzene (B151609) rings linked by a methylene (B1212753) bridge, the compound is not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov Its low estimated Henry's Law constant suggests that volatilization from water or moist soil surfaces is not a significant transport pathway. nih.gov

Upon release into the environment, this compound is expected to exhibit low mobility in soil and strongly adsorb to suspended solids and sediment in aquatic systems. nih.gov This behavior is inferred from the high soil organic carbon-water (B12546825) partitioning coefficient (Koc) values measured for its primary reduction product, 4,4'-methylenedianiline (B154101) (MDA), which range from 3,825 to 5,681. nih.gov Such high Koc values indicate a strong tendency to bind to organic matter in soil and sediment, limiting its transport through groundwater and promoting accumulation in benthic zones. nih.govoecd.orgresearchgate.net Studies on other nitroaromatic compounds, such as 4,6-dinitro-o-cresol (B1670846) (DNOC), have also shown significant sorption to soil minerals, a process influenced by soil pH. nih.gov

Persistence is a key characteristic of this compound. It is considered to be inherently resistant to biodegradation, particularly under aerobic conditions. nih.govspectrumchemical.com A standard test using activated sludge showed 0% of its theoretical biochemical oxygen demand (BOD) over four weeks, indicating that biodegradation is not an important fate process in typical aerobic aquatic environments. nih.gov The primary transformation pathway in the environment is the reduction of its nitro groups, which occurs preferentially under anaerobic conditions, leading to the formation of 4,4'-methylenedianiline (MDA). nih.gov While MDA itself is considered inherently biodegradable, it can form covalent bonds with humic substances in soil and sediment, leading to long-term accumulation of its residues in these compartments. oecd.org

Table 1: Environmental Fate Parameters for this compound and its Primary Metabolite

ParameterValue/Expected BehaviorCompoundImplicationReference
HydrolysisNot expected to be a significant processThis compoundPersistence in aqueous environments nih.gov
Volatility (from water/soil)Not expected to be a significant processThis compoundRemains in soil and water compartments nih.gov
Soil Sorption (Koc)3,825 - 5,681 L/kg4,4'-Methylenedianiline (MDA)Slight to no mobility in soil; strong adsorption nih.gov
Aerobic BiodegradationNot readily biodegradable (0% ThOD in 28 days)4,4'-Methylenedianiline (MDA)High persistence under aerobic conditions nih.gov
Primary TransformationReduction of nitro groupsThis compoundForms 4,4'-methylenedianiline, especially in anaerobic settings nih.gov

Biotransformation and Microbial Degradation Studies Under Aerobic and Anaerobic Conditions

The biotransformation of this compound is predominantly a reductive process, heavily influenced by the availability of oxygen. Due to the electron-withdrawing nature of nitro groups, the aromatic rings are electron-deficient and resistant to electrophilic attack by oxygenase enzymes, which typically initiate aerobic degradation of aromatic compounds. psu.edu

Anaerobic Conditions: Under anaerobic conditions, the primary and most significant degradation pathway is the sequential reduction of the two nitro groups to amino groups, yielding 4,4'-diaminodiphenylmethane (MDA). nih.govpsu.edu This transformation is catalyzed by nitroreductase enzymes, which are common in a wide variety of anaerobic and facultative anaerobic microorganisms, including sulfate-reducing bacteria (e.g., Desulfovibrio spp.) and methanogens. nih.govscirp.orgiaea.org The reaction proceeds through highly reactive intermediates: the nitro group (-NO₂) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.govoup.com This reductive pathway has been documented for numerous nitroaromatic compounds and is considered the principal biotransformation route. psu.edumdpi.com While some nitroaromatics can be completely mineralized to methane (B114726) and carbon dioxide under anaerobic conditions after prolonged operation, for many, the transformation stops at the formation of the corresponding amine. psu.edu

Aerobic Conditions: Aerobic degradation of this compound is significantly less favorable. psu.edu While some bacteria can aerobically metabolize certain mononitrated or dinitrated aromatics by using dioxygenase or monooxygenase enzymes to hydroxylate the ring and eliminate the nitro group as nitrite (B80452), this is less common for polynitrated compounds. nih.gov More often, the reduction of the nitro group to an amine is the initial step even in aerobic environments, a process known as co-metabolism, where the bacterium does not derive energy from the transformation. eaht.org For example, a Bacillus species was shown to aerobically transform 2,4-dinitroanisole (B92663) by first reducing a nitro group. herts.ac.uk Therefore, even under aerobic conditions, the initial transformation product of this compound is likely to be its amino- or diamino-derivatives. Complete mineralization under strictly aerobic conditions is unlikely without specialized microbial consortia. nih.gov

Table 2: Key Biotransformation Products of this compound

Parent CompoundConditionsIntermediate ProductsMajor End ProductReference
This compoundAnaerobic4-Amino-4'-nitrodiphenylmethane, 4,4'-Dinitrosodiphenylmethane, 4,4'-Dihydroxylaminodiphenylmethane4,4'-Diaminodiphenylmethane (MDA) nih.govpsu.eduiaea.org
Aerobic (Co-metabolism)Reduction products are likely initial intermediatesResistant to complete mineralization; transformation to amino derivatives may occur eaht.orgherts.ac.uk

Application of Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are environmental remediation technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize recalcitrant organic pollutants. nih.govresearchgate.net These processes are particularly suited for treating water contaminated with persistent nitroaromatic compounds like this compound, which are resistant to conventional biological treatments. scispace.com

Common AOPs applicable to nitroaromatic compounds include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to produce hydroxyl radicals. The reaction is most effective under acidic conditions (pH ~3). researchgate.netscispace.com The efficiency can be enhanced with UV light (photo-Fenton), which facilitates the regeneration of the Fe²⁺ catalyst.

Ozonation: Ozone (O₃) can degrade organic compounds directly, but its effectiveness is greatly enhanced when it decomposes to form hydroxyl radicals. nih.govtandfonline.com This decomposition is favored at higher pH values (typically > 8) or when combined with H₂O₂ or UV light (O₃/H₂O₂; O₃/UV). scispace.comnih.gov

Heterogeneous Photocatalysis: This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that react with water to produce hydroxyl radicals.

Studies on nitroaromatics like nitrobenzene (B124822) and p-nitrotoluene have demonstrated that AOPs can achieve complete degradation. scispace.comnih.gov The oxidation mechanism involves electrophilic addition of •OH to the aromatic ring, followed by ring-opening and fragmentation into smaller organic acids (e.g., acetic acid), and ultimately mineralization to CO₂, water, and inorganic ions (e.g., NO₃⁻). tandfonline.comnih.gov The efficiency of these processes depends on parameters such as pH, temperature, and the concentrations of the oxidant and catalyst. scispace.comnih.gov

Table 3: Overview of Advanced Oxidation Processes for Nitroaromatic Compound Remediation

AOP MethodPrinciple ReagentsKey FeaturesReference
FentonFe²⁺ + H₂O₂Effective at acidic pH; rapid reaction kinetics. researchgate.netscispace.com
OzonationO₃Degradation via direct reaction or •OH radicals; efficiency increases at basic pH. scispace.comtandfonline.com
O₃/H₂O₂O₃ + H₂O₂Enhanced generation of •OH radicals compared to ozonation alone. nih.gov
PhotocatalysisTiO₂ + UV lightHeterogeneous process allowing for catalyst recovery. researchgate.net

Photodegradation Kinetics and Product Identification under Simulated Environmental Conditions

The photochemistry of dinitrodiphenylmethanes is complex and highly dependent on the reaction medium, particularly the solvent. researchgate.netresearchgate.net While direct studies on this compound are limited, research on the analogous 2,2'-dinitrodiphenylmethane provides significant insight into the likely transformation pathways. researchgate.netresearchgate.net

Upon absorption of UV light, the nitro group is excited to a triplet state. The subsequent reactions are governed by the availability of abstractable hydrogen atoms.

In Hydrogen-Donating Solvents (e.g., alcohols like propan-2-ol): The excited nitro group can abstract a hydrogen atom from the solvent or intramolecularly from the methylene bridge. This initiates a series of cyclization and rearrangement reactions. For the 2,2'- isomer, this leads to the formation of dibenzo[c,f] scirp.orgiaea.orgdiazepin-11-one 5-oxides as the major product. researchgate.net

In Non-Hydrogen-Donating Solvents (e.g., benzene): In the absence of an external hydrogen source, the primary photoreaction is the oxidation of the methylene bridge. For the 2,2'- isomer, this results in 2,2'-dinitrobenzophenone as the major photoproduct. researchgate.net

Based on these findings, the photodegradation of this compound under simulated environmental conditions is expected to yield 4,4'-dinitrobenzophenone via oxidation of the central methylene carbon. Other potential products, resulting from more complex rearrangements and reactions with water, could include hydroxylated and cyclized derivatives. researchgate.net The degradation kinetics of such photoreactions often follow a pseudo-first-order model. nih.gov The presence of chromophores in this compound that absorb light at wavelengths greater than 290 nm suggests that it may be susceptible to direct photolysis by sunlight in surface waters. nih.gov

Table 4: Potential Photodegradation Products of this compound

Reaction ConditionLikely Major ProductProposed MechanismReference (by analogy)
Irradiation in non-H-donating media (e.g., surface of dry soil)4,4'-DinitrobenzophenoneOxidation of the methylene bridge researchgate.net
Irradiation in H-donating media (e.g., water with organic matter)Cyclized products (e.g., diazepinone derivatives)Intra- and intermolecular H-abstraction followed by cyclization researchgate.net

Ecotoxicological Implications of Degradation Products and Metabolites

The environmental risk of this compound is not limited to the parent compound but extends to its transformation products, which can be more toxic and mobile. oup.comecetoc.orgnih.gov Regulatory frameworks increasingly recognize the need to assess the environmental fate and toxicity of major metabolites. roche.comeuropa.eu

The key degradation products and their toxicological profiles are:

4,4'-Methylenedianiline (MDA): This is the primary product of anaerobic biotransformation. psu.edu MDA is a compound of significant toxicological concern. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, possibly carcinogenic to humans. epa.gov Chronic exposure in animal studies has been shown to cause tumors of the liver and thyroid. oecd.orgepa.gov Acute exposure can lead to liver damage. epa.gov MDA is also toxic to aquatic organisms, including fish, daphnia, and algae, and may cause long-term adverse effects in the aquatic environment. oecd.org It is also a known human skin sensitizer. oecd.org

Nitroso and Hydroxylamino Intermediates: The intermediates formed during the reduction of nitro groups (e.g., 4-nitroso-4'-aminodiphenylmethane, 4,4'-dihydroxylaminodiphenylmethane) are often highly reactive and genotoxic. oup.comscielo.br These electrophilic species can bind covalently to biological macromolecules like DNA and proteins, leading to mutagenic and carcinogenic effects. oup.comat.ua The toxicity of many nitroaromatic compounds is directly attributed to the metabolic formation of these transient intermediates. oup.com

4,4'-Dinitrobenzophenone: As a potential photoproduct, its ecotoxicological profile is less characterized. However, benzophenone (B1666685) and some of its derivatives are known to have endocrine-disrupting effects and can be persistent in the environment.

The transformation of the relatively immobile parent compound, this compound, into the more soluble and still toxic metabolite MDA represents a significant environmental concern, as it can facilitate the transport of contamination and increase the risk of exposure to ecosystems. nih.govoecd.org

Table 5: Ecotoxicological Profile of Key Degradation Products

Product/MetaboliteSourceKey Ecotoxicological ConcernsReference
4,4'-Methylenedianiline (MDA)Biotransformation (anaerobic reduction)Possible human carcinogen (IARC Group 2B); hepatotoxic; toxic to aquatic life (fish, daphnia, algae); skin sensitizer. oecd.orgepa.gov
Nitroso/Hydroxylamino IntermediatesBiotransformation (intermediate steps)Highly reactive; mutagenic and carcinogenic through DNA and protein binding. oup.comat.ua
4,4'-DinitrobenzophenonePhotodegradationProfile not well-defined; potential for persistence and endocrine disruption based on chemical class. researchgate.net

Future Research Directions and Emerging Applications

Integration of 4,4'-Dinitrodiphenylmethane into Supramolecular Architectures

The field of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, offers a promising avenue for utilizing this compound. wikipedia.org The molecule's distinct electronic and structural features—electron-deficient aromatic rings due to the nitro groups and a flexible methylene (B1212753) linker—make it an ideal building block for creating complex, ordered structures through crystal engineering. acs.orgub.edu

Future research will likely focus on exploiting various intermolecular interactions to guide the self-assembly of this compound into predictable and functional supramolecular architectures. The electron-withdrawing nitro groups can participate in hydrogen bonding with suitable donor molecules and contribute to dipole-dipole interactions. Furthermore, the phenyl rings are capable of engaging in π-π stacking and C-H···π interactions. nih.gov The interplay of these forces can direct the formation of higher-order structures like layers, chains, or three-dimensional frameworks. acs.orgnih.gov

Analysis of related energetic materials shows that intermolecular hydrogen bonds and dense packing are critical for stability. acs.org By systematically studying the crystal structure of this compound and its co-crystals with other molecules, researchers can develop a deeper understanding of its assembly behavior. This knowledge is crucial for designing host-guest systems where the molecule could encapsulate smaller guest molecules or ions, leading to applications in sensing or controlled release. wikipedia.orgrsc.org

Interaction TypeParticipating Groups on this compoundPotential Supramolecular OutcomeReference
Hydrogen BondingNitro (NO₂) groups as acceptors; aromatic C-H as weak donorsFormation of defined dimers, chains, or layered structures. acs.org
π-π StackingElectron-deficient nitrophenyl ringsStabilization of columnar or lamellar structures. nih.gov
C-H···π InteractionsMethylene bridge (CH₂) and aromatic C-H groupsCross-linking of molecular layers, enhancing 3D framework stability. nih.gov
Host-Guest ComplexationFormation of cavities within a crystalline latticeInclusion of solvent or other small molecules, creating clathrates. wikipedia.org

Design of Novel Functional Materials with Tunable Properties

This compound is a versatile precursor for a new generation of functional materials. Its reduction product, 4,4'-methylenedianiline (B154101), is a key monomer for high-performance polyurethanes and polyimides. Similarly, its oxidation to 4,4'-dinitrobenzophenone and subsequent transformation into 4,4'-difluorobenzophenone (B49673) provides a monomer for polyether ketones, which are known for their exceptional thermal stability. google.comresearchgate.net

Emerging research directions aim to move beyond these established pathways by using the this compound core to create materials with precisely tuned properties. By chemically modifying the nitro groups or the aromatic backbone, it is possible to control characteristics such as solubility, thermal degradation temperature, and optoelectronic behavior. For instance, research on related structures has shown that incorporating dinitrodiphenylmethane-like moieties into polyester (B1180765) backbones can yield materials with significant non-linear optical properties, which are valuable for photonic devices. dtic.mil

Future efforts will concentrate on synthesizing novel polymers and oligomers where the electronic and steric properties of the this compound unit are systematically varied. This could involve introducing different functional groups onto the phenyl rings or altering the bridging unit to modulate flexibility and intermolecular interactions. Such tailored materials could find use as high-temperature resistant coatings, advanced adhesives, or components in electronic and optical technologies.

Material ClassSynthetic PathwayTunable PropertyPotential ApplicationReference
Polyimides/PolyamidesReduction to diamine, followed by polymerizationThermal stability, mechanical strengthAerospace components, high-performance films
Polyether KetonesOxidation and fluorination, followed by polymerizationChemical resistance, high-temperature performanceMedical implants, chemical processing equipment google.com
Non-Linear Optical PolymersIncorporation into polyester or other polymer backbonesSecond- or third-order optical susceptibilityOptical switching, frequency conversion dtic.mil
Energetic PolymersUse as an energetic plasticizer or monomerEnergy density, sensitivityAdvanced propellants and explosives acs.org

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A thorough understanding of the reaction mechanisms involving this compound is critical for optimizing synthetic processes and discovering new chemical transformations. Key reactions include the reduction of the nitro groups, oxidation of the methylene bridge, and photochemical transformations. google.com While the general outcomes of these reactions are known, the intricate mechanistic details under varied conditions (e.g., different solvents, catalysts, temperatures, or photochemical environments) remain an area for deep investigation.

For example, the catalytic reduction to 4,4'-methylenedianiline can proceed through various intermediates, and controlling the reaction to avoid side products is essential for producing high-purity monomers. Similarly, the oxidation to the corresponding benzophenone (B1666685) can be achieved with different oxidizing agents, but the efficiency and selectivity can vary significantly. google.com

Future research should employ advanced spectroscopic and analytical techniques to probe these reaction pathways. In-situ monitoring could reveal transient intermediates and provide kinetic data to build accurate mechanistic models. A particular area of interest is the photochemistry of this compound. Studies on analogous dinitrodiphenylmethane compounds suggest that irradiation can lead to complex rearrangements and reduction products, potentially opening pathways to novel molecular structures. dtic.milresearchgate.net Understanding how to control these photochemical and thermal degradation pathways is crucial for enhancing the stability of materials derived from this compound. rsc.org

Reaction TypeKey Mechanistic QuestionInvestigative ApproachReference
Catalytic ReductionRole of catalyst surface; nature of nitroso/hydroxylamine intermediates.In-situ spectroscopy (NMR, IR), kinetic analysis. rsc.org
Methylene Bridge OxidationMechanism of C-H bond activation; influence of the nitro groups on reactivity.Isotope labeling studies, computational modeling. google.com
Photochemical TransformationNature of excited states; pathway of nitro group rearrangement (e.g., to aci-nitro form).Laser flash photolysis, matrix isolation spectroscopy. dtic.milresearchgate.netosti.gov
Thermal DegradationInitiation step of decomposition; identification of volatile products.Thermogravimetric analysis coupled with mass spectrometry (TGA-MS). rsc.org

Application of Advanced Computational Methodologies for Predictive Material Design

Advanced computational chemistry provides powerful tools for accelerating the design and discovery of new materials based on this compound. dur.ac.uk Methods like Density Functional Theory (DFT) can predict a wide range of molecular and bulk properties, offering insights that can guide experimental work and reduce trial-and-error synthesis. numberanalytics.com

For this compound, DFT calculations can be used to determine its optimal molecular geometry, electronic structure (e.g., orbital energies, charge distribution), and vibrational spectra. researchgate.net This information is fundamental to understanding its reactivity and intermolecular interactions. On a larger scale, computational models can simulate crystal packing to predict stable polymorphs and their properties, which is essential for crystal engineering applications. acs.orgub.edu

A significant future direction is the use of high-throughput computational screening. numberanalytics.com By creating a virtual library of this compound derivatives with various functional groups, researchers can rapidly calculate key properties relevant to specific applications. For example, one could screen for derivatives with optimal electronic properties for non-linear optics or for high thermal stability for polymer applications. This predictive approach, which has been successfully applied to energetic materials and other complex systems, can identify the most promising candidate molecules for synthesis, saving significant time and resources. acs.orgnih.gov

Computational MethodPredicted PropertyImplication for Material DesignReference
Density Functional Theory (DFT)Molecular geometry, electronic structure, reaction energies, vibrational spectra.Predicts reactivity, stability, and spectroscopic signatures. acs.orgresearchgate.net
Molecular Dynamics (MD)Bulk properties (density, bulk modulus), polymer chain conformation, diffusion.Simulates material behavior under different conditions; informs polymer design. dur.ac.uk
Crystal Structure PredictionPolymorph stability, lattice energy, packing efficiency.Guides the design of co-crystals and supramolecular assemblies. acs.orgub.edu
High-Throughput ScreeningSystematic property prediction for a large set of virtual derivatives.Accelerates discovery of novel functional materials with desired properties. numberanalytics.com

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • Storage : In airtight containers, away from reducing agents (risk of exothermic reactions).
  • Waste disposal : Neutralize with alkaline solutions before disposal. Toxicity data for related diamines (e.g., 4,4'-diaminodiphenylmethane) suggest potential sensitization risks, warranting caution .

How can computational modeling predict reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) model nitro-group electronic effects. The meta-directing nature of nitro groups reduces aromatic ring reactivity, favoring substitution at the methane bridge. Solvent effects (e.g., DMSO vs. toluene) can be simulated using COSMO-RS to optimize reaction conditions . Experimental validation via HPLC or GC-MS is advised .

What analytical challenges arise in quantifying trace this compound in environmental samples?

Advanced Research Question

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges from aqueous matrices.
  • Detection : HPLC-UV (λ = 254 nm) or LC-MS/MS (MRM transitions for m/z 258→212).
  • Interferences : Co-eluting nitroaromatics (e.g., dinitrotoluene) require gradient elution and high-resolution columns .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.